![molecular formula C16H17F3N2O B5690480 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been suggested that 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine acts as a serotonin and norepinephrine reuptake inhibitor. 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine also modulates the activity of GABAergic and glutamatergic neurotransmitter systems.
Biochemical and Physiological Effects:
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase the levels of serotonin and norepinephrine in the brain. It also modulates the activity of GABAergic and glutamatergic neurotransmitter systems. 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to reduce anxiety-like behavior, increase locomotor activity, and reduce nociceptive responses.
Advantages and Limitations for Lab Experiments
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high yield. 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is also stable and can be stored for an extended period. However, 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to test subjects. 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One potential area of research is the development of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the mechanism of action of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a piperazine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to possess antidepressant, anxiolytic, and antinociceptive properties. While 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine, including the development of 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine analogs with improved pharmacological properties and the investigation of its potential use in the treatment of other neurological disorders.
Synthesis Methods
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized by the reaction of 1-(3-furylmethyl)-4-chloropiperazine with 3-(trifluoromethyl)aniline in the presence of a base. The reaction yields 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a white crystalline solid with a high yield.
Scientific Research Applications
1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antinociceptive properties. 1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been studied for its potential use in the treatment of depression, anxiety disorders, and chronic pain.
properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O/c17-16(18,19)14-2-1-3-15(10-14)21-7-5-20(6-8-21)11-13-4-9-22-12-13/h1-4,9-10,12H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKIGLANZFTAQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC=C2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
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